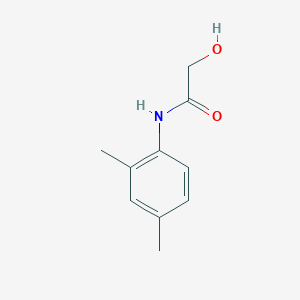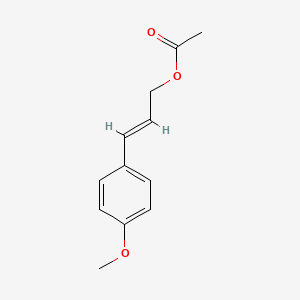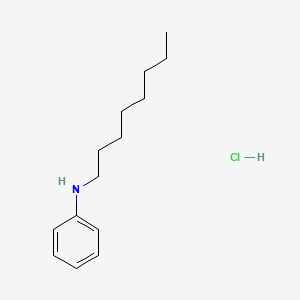
N-Octylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octylaniline–hydrogen chloride (1/1) is a chemical compound formed by the reaction of N-Octylaniline with hydrogen chloride. N-Octylaniline is an organic compound with the molecular formula C14H23N, and it is a derivative of aniline where the hydrogen atom in the amino group is replaced by an octyl group. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Octylaniline can be synthesized through the alkylation of aniline with octyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium or potassium hydroxide to deprotonate the aniline, followed by the addition of an octyl halide (e.g., octyl chloride or octyl bromide) to form N-Octylaniline.
The reaction can be represented as follows:
C6H5NH2+C8H17X→C6H5NHC8H17+HX
where X is a halogen (Cl or Br).
Industrial Production Methods
In an industrial setting, the production of N-Octylaniline may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The resulting N-Octylaniline is then reacted with hydrogen chloride gas to form the hydrochloride salt, N-Octylaniline–hydrogen chloride (1/1).
Analyse Chemischer Reaktionen
Types of Reactions
N-Octylaniline–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The amino group in N-Octylaniline can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Octylaniline N-oxide, while reduction can regenerate N-Octylaniline from its hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
N-Octylaniline–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biological processes involving amines and their derivatives.
Medicine: Research into the pharmacological properties of N-Octylaniline derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Octylaniline–hydrogen chloride (1/1) involves its interaction with molecular targets such as enzymes and receptors. The octyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins and cell membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexylaniline: Similar to N-Octylaniline but with a shorter alkyl chain.
N-Decylaniline: Similar to N-Octylaniline but with a longer alkyl chain.
N-Phenylaniline: Aniline derivative with a phenyl group instead of an alkyl chain.
Uniqueness
N-Octylaniline–hydrogen chloride (1/1) is unique due to its specific alkyl chain length, which provides a balance between hydrophilicity and lipophilicity. This balance makes it suitable for various applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
4015-78-5 |
|---|---|
Molekularformel |
C14H24ClN |
Molekulargewicht |
241.80 g/mol |
IUPAC-Name |
N-octylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;/h7-9,11-12,15H,2-6,10,13H2,1H3;1H |
InChI-Schlüssel |
KPVLKBMZMUUHKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)
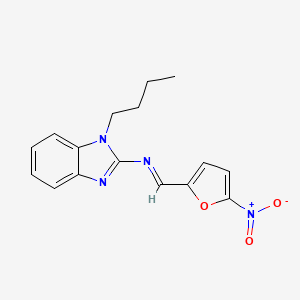
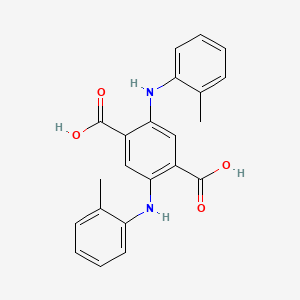
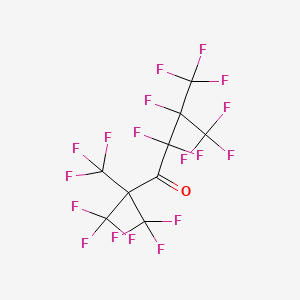
![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
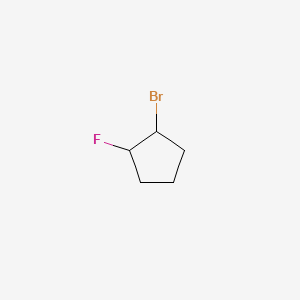
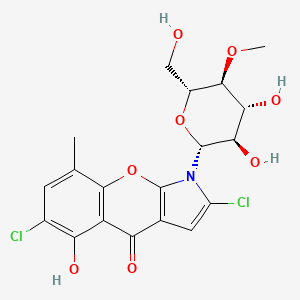
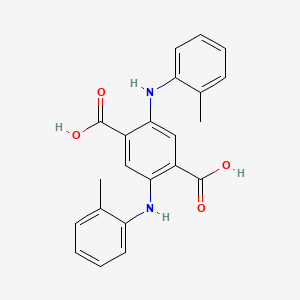
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
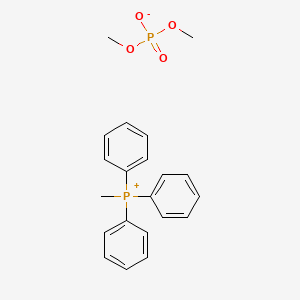
![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
